molecular formula C11H16O2 B1641301 (R)-(+)-1-Benzyloxy-butane-2-OL CAS No. 167354-12-3

(R)-(+)-1-Benzyloxy-butane-2-OL

Cat. No.: B1641301
CAS No.: 167354-12-3
M. Wt: 180.24 g/mol
InChI Key: ZBNXMTHJYVSJGZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(R)-(+)-1-Benzyloxy-butane-2-OL” (CAS: 128821-01-2) is a chiral secondary alcohol characterized by a benzyl ether group at the C1 position and a hydroxyl group at the C2 position of a four-carbon chain. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound’s (R)-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-phenylmethoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNXMTHJYVSJGZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474802
Record name 2-Butanol, 1-(phenylmethoxy)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167354-12-3
Record name 2-Butanol, 1-(phenylmethoxy)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Alcohols

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Price (Commercial)
(R)-(+)-1-Benzyloxy-butane-2-OL 128821-01-2 C₁₁H₁₆O₂ 180.24 N/A* N/A* N/A*
2-Methyl-3-buten-2-ol 115-18-4 C₅H₁₀O 86.13 98–99 0.824 JPY 4,000 (250 mL)
3-Methyl-2-buten-1-ol 556-82-1 C₅H₁₀O 86.13 140 0.84 JPY 3,700 (5 g)

Key Observations:

Structural Differences: The target compound features a benzyl ether group absent in the compared alkenols (e.g., 2-Methyl-3-buten-2-ol). This aromatic moiety increases molecular weight (~2× higher) and likely reduces volatility compared to smaller alkenols . The chiral center in “(R)-(+)-1-Benzyloxy-butane-2-OL” differentiates it from simpler achiral alcohols like 3-Methyl-2-buten-1-ol, which lack stereochemical complexity.

Physical Properties: The alkenols in Table 1 exhibit lower boiling points (98–140°C) due to smaller molecular size and absence of aromatic groups. The benzyloxy group in the target compound may elevate its boiling point, though exact data are unavailable . Density trends correlate with molecular structure; the benzyl-containing compound likely has a higher density than alkenols, but this remains unconfirmed.

Commercial and Synthetic Relevance: The compared alkenols are commercially available at lower costs (e.g., JPY 4,000/250 mL), suggesting their use as bulk solvents or intermediates. In contrast, the specialized chiral structure of “(R)-(+)-1-Benzyloxy-butane-2-OL” implies niche applications, such as enantioselective catalysis or drug synthesis .

Research Findings and Functional Insights

  • Steric and Electronic Effects: The benzyl group in “(R)-(+)-1-Benzyloxy-butane-2-OL” introduces steric hindrance, which may slow nucleophilic substitution reactions compared to less hindered alkenols. Conversely, the ether oxygen could participate in hydrogen bonding, affecting solubility in polar solvents .
  • Chirality-Driven Applications: The (R)-enantiomer’s configuration is critical in producing optically active pharmaceuticals.

Limitations and Data Gaps

  • The provided evidence lacks critical data (e.g., melting point, solubility, spectral data) for “(R)-(+)-1-Benzyloxy-butane-2-OL”, limiting quantitative comparison.
  • Further studies comparing its reactivity with benzyl ether analogs (e.g., “1-Benzyloxy-propan-2-ol”) would enhance structural-activity insights.

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